1-(2,4-Dimethoxy-6-methylphenyl)ethanone
Description
Contextual Overview of Substituted Acetophenone (B1666503) Derivatives in Organic Chemistry
Substituted acetophenones are derivatives of acetophenone where one or more hydrogen atoms on the aromatic ring have been replaced by other functional groups. wisdomlib.org This substitution dramatically influences the electronic properties and reactivity of the molecule, opening up a vast chemical space for organic chemists to explore. These compounds serve as crucial precursors in the synthesis of numerous heterocyclic compounds, including pyrazole (B372694) and chromone (B188151) derivatives. wisdomlib.org They are fundamental starting materials for a variety of condensation reactions, such as the Claisen-Schmidt condensation to form chalcones. wisdomlib.org The conformational properties of substituted acetophenones, influenced by steric and electronic effects of the substituents, are a subject of significant study, often investigated using techniques like NMR spectroscopy to understand through-space interactions. nih.govscience.gov The versatility of substituted acetophenones makes them indispensable intermediates in the construction of complex molecular architectures.
Importance of Aryl Ethanone (B97240) Scaffolds in Medicinal Chemistry and Natural Products
The aryl ethanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in both natural products and synthetic pharmaceutical agents. nih.govresearchgate.net Its presence is associated with a wide spectrum of biological activities. Many natural products containing the indanone motif, which can be derived from aryl ethanones, exhibit interesting pharmacological properties. researchgate.net Furthermore, the aryl ethanone core serves as a key intermediate in the synthesis of numerous drugs. nih.gov For instance, derivatives of acetophenone are precursors to the hypnotic agent zolpidem and the calcimimetic cinacalcet. nih.gov The strategy of "scaffold hopping," where the core of a bioactive natural product is replaced with a different, but functionally similar, scaffold, has been successfully applied using aryl-containing structures to discover new potent anticancer agents. nih.gov The rigid, cyclic analogs of chalcones, known as arylidene indanones, which are built from aryl ethanone precursors, have been explored for a multitude of therapeutic applications, including as enzyme inhibitors. rsc.orgrsc.org
Structural Characterization and Nomenclature of 1-(2,4-Dimethoxy-6-methylphenyl)ethanone
The compound at the center of this review is systematically named this compound. Its structure consists of a benzene (B151609) ring substituted with an acetyl group, two methoxy (B1213986) groups at positions 2 and 4, and a methyl group at position 6. The presence and arrangement of these substituents dictate its chemical and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6110-38-9 | chemicalbook.com |
| Molecular Formula | C₁₁H₁₄O₃ | chemicalbook.com |
| Molecular Weight | 194.23 g/mol | chemicalbook.com |
| Melting Point | 85°C | chemicalbook.com |
| Predicted Boiling Point | 320.7±37.0 °C | chemicalbook.com |
Research Rationale and Current State of Knowledge on this compound
The scientific interest in this compound stems from its identity as a substituted acetophenone, a class of compounds with proven utility in organic synthesis and medicinal chemistry. The specific substitution pattern—two electron-donating methoxy groups and a methyl group—is expected to modulate the reactivity of the acetyl group and the aromatic ring in potentially useful ways for synthetic applications.
Current knowledge on this particular compound is primarily centered on its synthesis and basic characterization. It can be synthesized via a Friedel-Crafts acylation reaction, where orcinol (B57675) dimethyl ether reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or stannic chloride. chemicalbook.com While extensive research on its specific biological activities or advanced applications is not widely documented, its structural similarity to other bioactive acetophenones suggests potential for further investigation. For example, the dihydroxy analog, 1-(2,4-dihydroxy-6-methylphenyl)ethanone, is a known bioactive secondary metabolite isolated from fungi. researchgate.net This relationship provides a strong rationale for exploring the chemical and biological profile of its dimethoxy counterpart in greater detail. Its role as a potential synthetic intermediate for more complex, biologically active molecules remains a key area for future research.
A Comprehensive Analysis of this compound and its Relation to Naturally Occurring Aryl Ketones
The chemical compound this compound, a polysubstituted aryl ethanone, presents an interesting case study in the broader context of natural product chemistry. While specific isolations from certain botanical and fungal sources as initially proposed remain unverified in wide-ranging scientific literature, the structural motif of alkyl-phenylketones is well-represented in nature. This article explores the known occurrences of related compounds, delves into the biogenetic pathways that give rise to such structures, and provides a comparative analysis with other naturally occurring alkyl-phenylketones.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethoxy-6-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(13-3)6-10(14-4)11(7)8(2)12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYUIYMLCRVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-38-9 | |
| Record name | 1-(2,4-Dimethoxy-6-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6110-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-DIMETHOXY-6'-METHYLACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 2,4 Dimethoxy 6 Methylphenyl Ethanone
Classical Acylation Reactions
Classical acylation reactions represent the most direct and traditional approaches to forming the carbon-carbon bond between the aromatic ring and the acetyl group. These electrophilic aromatic substitution reactions are well-documented and widely employed in organic synthesis.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, facilitating the introduction of an acyl group onto an aromatic ring. youtube.com The reaction typically employs an acyl halide, such as acetyl chloride, and a Lewis acid catalyst to generate a highly electrophilic acylium ion. youtube.comkhanacademy.org This electrophile is then attacked by the electron-rich aromatic substrate. For the synthesis of 1-(2,4-Dimethoxy-6-methylphenyl)ethanone, the key substrate is the dimethyl ether of orcinol (B57675).
In this method, the aromatic substrate is treated with acetyl chloride (CH₃COCl) in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). umich.edu The Lewis acid coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and leading to the formation of the electrophilic acylium ion (CH₃CO⁺). youtube.com
The highly activated nature of the substrate, 1,3-dimethoxy-5-methylbenzene, due to the two electron-donating methoxy (B1213986) groups, directs the incoming acyl group to one of the ortho positions. The general reaction conditions involve the slow addition of the acylating agent to a cooled mixture of the aromatic substrate and the Lewis acid in an inert solvent, such as dichloromethane (B109758) or nitrobenzene (B124822). umich.edu Low-temperature conditions, sometimes between 5 and 10°C, can be employed to enhance selectivity and control the exothermic nature of the reaction. google.com
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Aromatic Compound (e.g., Anisole, Toluene) | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Methylene (B1212753) Chloride | 0°C to Room Temp | umich.edu |
| Isobutyl Benzene (B151609) | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Isobutyl Benzene (excess) | 5-10°C | google.com |
The direct precursor for this synthesis is orcinol dimethyl ether, also known as 3,5-dimethoxytoluene (B1218936) or 1,3-dimethoxy-5-methylbenzene. nih.gov This starting material can be efficiently prepared by the methylation of orcinol. A high-yielding procedure involves treating orcinol monohydrate with dimethyl sulfate (B86663) in acetone, using potassium carbonate as the base. This method has been reported to produce orcinol dimethyl ether in yields of 94–96%. orgsyn.org Another patented method using a cyclic ether solvent like tetrahydrofuran (B95107) reports yields exceeding 95%. google.com
Once the orcinol dimethyl ether is obtained, it is subjected to Friedel-Crafts acylation as described above. The two methoxy groups and the methyl group strongly activate the ring towards electrophilic substitution, directing the acetylation to the C-2 position, which is sterically accessible and electronically favored, to yield this compound.
Table 2: Synthesis of Orcinol Dimethyl Ether
| Starting Material | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Orcinol Monohydrate | Dimethyl sulfate, Potassium carbonate | Acetone | 94-96% | orgsyn.org |
| Orcinol | Dimethyl sulfate, Alkali metal carbonate powder | Tetrahydrofuran | >95% | google.com |
The Hoesch (or Houben-Hoesch) reaction provides an alternative route for the acylation of highly activated, electron-rich aromatic compounds like phenols and their ethers. google.comyoutube.com This reaction utilizes a nitrile (in this case, acetonitrile (B52724), CH₃CN) as the acylating agent in the presence of a Lewis acid catalyst (typically zinc chloride, ZnCl₂) and gaseous hydrogen chloride. google.com
The mechanism involves the formation of a ketimine intermediate from the reaction of the phenol (B47542) derivative with the protonated nitrile. This intermediate is then hydrolyzed during aqueous workup to yield the final aryl ketone. google.com A key advantage of the Hoesch reaction is its effectiveness with highly activated substrates like polyphenols, where standard Friedel-Crafts conditions might lead to undesired side reactions or multiple acylations. youtube.com
For the synthesis of the target compound's precursor, orcinol (5-methylbenzene-1,3-diol) can be reacted with acetonitrile under Hoesch conditions to produce 2',4'-dihydroxy-6'-methylacetophenone.
Friedel-Crafts Acylation of Substituted Benzenes
Convergent Synthetic Strategies
This strategy hinges on the synthesis of an acetophenone (B1666503) with hydroxyl groups that can be subsequently methylated. A practical approach involves a two-step sequence:
Hoesch Reaction: As described in section 3.1.2, orcinol is first acylated using acetonitrile and a Lewis acid catalyst to form the key intermediate, 2',4'-dihydroxy-6'-methylacetophenone.
Methylation: The resulting dihydroxyacetophenone is then fully methylated to yield this compound. This methylation can be carried out using a suitable methylating agent, such as dimethyl sulfate (CH₃)₂SO₄, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetone. A similar methylation of 2,5-dihydroxy-4-methylacetophenone using these reagents has been reported to proceed with a 50% yield. google.com This step converts the phenolic hydroxyl groups into methoxy ethers, completing the synthesis.
This two-step convergent approach, beginning with the construction of the aryl ketone framework followed by its functionalization, offers a robust and controlled pathway to the target compound.
Table 3: Example of Methylation of a Dihydroxyacetophenone Derivative
| Substrate | Reagents | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2,5-dihydroxy-4-methylacetophenone | Dimethyl sulfate, Potassium carbonate | Acetone (reflux) | 7 h | 50% | google.com |
The Weinreb-Nahm Amide Approach
The Weinreb-Nahm ketone synthesis provides a robust and high-yielding route that avoids the common issue of over-addition often encountered with more reactive organometallic reagents. wikipedia.org The synthesis begins with the preparation of the N,O-dimethylhydroxylamine amide of 2,4-dimethoxy-6-methylbenzoic acid. This can be accomplished by treating the corresponding acid chloride or ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent. nih.govresearchgate.net
Once the Weinreb-Nahm amide is formed, it is treated with a Grignard reagent, such as methylmagnesium bromide, or an organolithium reagent like methyllithium. The reaction proceeds through a stable chelated tetrahedral intermediate, which upon acidic workup, collapses to furnish this compound in good yield. wikipedia.orgresearchgate.net The stability of this intermediate prevents the second addition of the organometallic reagent, thus ensuring the formation of the ketone as the primary product. wikipedia.org
Table 1: Key Steps in the Weinreb-Nahm Synthesis of this compound
| Step | Reactants | Reagents | Product | Key Feature |
| 1 | 2,4-Dimethoxy-6-methylbenzoic acid or its ester | N,O-dimethylhydroxylamine hydrochloride, coupling agent (e.g., DMT-MM) | N-methoxy-N-methyl-2,4-dimethoxy-6-methylbenzamide | Formation of the stable Weinreb-Nahm amide nih.govresearchgate.net |
| 2 | N-methoxy-N-methyl-2,4-dimethoxy-6-methylbenzamide | Methylmagnesium bromide or Methyllithium | This compound | Controlled addition to form the ketone, avoiding alcohol formation wikipedia.org |
Advanced Synthetic Protocols
Modern synthetic chemistry offers advanced techniques that can enhance reaction efficiency, reduce reaction times, and improve product yields.
Microwave-Assisted Synthesis of Analogous Aryl Ethanones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netmdpi.comnih.govasianpubs.org In the context of synthesizing aryl ethanones, microwave irradiation can significantly reduce reaction times for reactions such as Friedel-Crafts acylation and related condensation reactions. mdpi.comnih.gov For instance, the synthesis of various acetophenone derivatives has been successfully achieved under microwave conditions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the general principles can be applied. The Friedel-Crafts acylation of 1,3-dimethoxy-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst could potentially be optimized under microwave irradiation. The use of a suitable solvent that efficiently absorbs microwaves and the careful control of temperature and pressure are crucial parameters for a successful microwave-assisted synthesis. researchgate.netnih.gov
Catalytic Hydrogenation of Benzoyl Derivatives
Catalytic hydrogenation offers a method for the reduction of the carbonyl group in benzoyl derivatives to a methylene group. This transformation is particularly useful when starting from a pre-functionalized aromatic ring where the ketone has been introduced, for example, via Friedel-Crafts acylation. The reduction of an acetophenone derivative to the corresponding ethylbenzene (B125841) derivative can be achieved using various catalytic systems. google.comgoogle.comdtu.dk
Commonly employed catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, under a hydrogen atmosphere. dtu.dk The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the selectivity and efficiency of the reduction. For instance, a Cu-based catalyst has been reported for the hydrogenation of acetophenone to ethylbenzene. google.comgoogle.com It is critical to select conditions that selectively reduce the ketone without affecting the aromatic ring or the methoxy and methyl substituents.
Table 2: Comparison of Catalytic Systems for Acetophenone Reduction
| Catalyst System | Temperature (°C) | Pressure (MPa) | Key Features | Reference(s) |
| Cu/ZnO/Al₂O₃ | 120 - 250 | 0.5 - 5.0 | Effective for converting acetophenone to ethylbenzene. | google.com |
| Cu/Ni/Al₂O₃ with promoters | 100 - 180 | 1.0 - 5.0 | High selectivity for the desired ethylbenzene product. | google.com |
| Palladium-based catalysts | Varies | Varies | Widely used for hydrogenation, with tunable selectivity based on support and conditions. | dtu.dk |
Control of Regioselectivity and Yield Optimization
In the synthesis of polysubstituted aromatic compounds like this compound, controlling the position of the incoming acyl group (regioselectivity) is paramount. libretexts.orglibretexts.org Furthermore, optimizing the reaction conditions to maximize the yield of the desired product is a critical aspect of synthetic design. researchgate.net
The Friedel-Crafts acylation of 1,3-dimethoxy-5-methylbenzene (3,5-dimethoxytoluene) with acetyl chloride is the most direct route to this compound. The two methoxy groups and the methyl group are all ortho, para-directing. However, the position of acylation is predominantly directed to the carbon between the two methoxy groups due to the strong activating and directing effect of the methoxy groups. Steric hindrance from the adjacent methyl group further favors acylation at the C2 position. A study on the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with acetyl chloride showed that the reaction is highly regioselective. chegg.com
To optimize the yield, several factors must be considered:
Lewis Acid Catalyst: The choice and amount of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can significantly impact the reaction rate and yield. Stoichiometric amounts are often required in Friedel-Crafts acylations. lumenlearning.comchemguide.co.uk
Solvent: The solvent can influence the solubility of reactants and the activity of the catalyst. Dichloromethane, carbon disulfide, and nitrobenzene are common solvents for Friedel-Crafts reactions.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of by-products. Friedel-Crafts acylations are typically run at low to moderate temperatures. chemguide.co.uk
Purity of Reagents: The use of high-purity starting materials and anhydrous conditions is crucial to prevent the deactivation of the Lewis acid catalyst and ensure a high conversion rate.
By carefully controlling these parameters, the synthesis of this compound can be achieved with high regioselectivity and optimized yields.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,4 Dimethoxy 6 Methylphenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR parameters, a complete structural assignment of 1-(2,4-dimethoxy-6-methylphenyl)ethanone can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Analysis of Chemical Shifts, Coupling Constants, and Integration
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, the methyl protons on the phenyl ring, and the acetyl methyl protons.
The integration of each signal is proportional to the number of protons it represents. For this compound, the expected integration values would correspond to the two aromatic protons, the six methoxy protons (from two OCH₃ groups), the three methyl protons (Ar-CH₃), and the three acetyl protons (CO-CH₃).
Aromatic Protons: The two protons on the phenyl ring are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 6.0-8.0 ppm). Their chemical shifts are influenced by the electron-donating effects of the methoxy and methyl groups. The coupling between these protons, if any, would provide information about their relative positions on the ring.
Methoxy Protons: Two sharp singlets are anticipated for the two methoxy groups, likely in the range of δ 3.5-4.0 ppm. The slight difference in their chemical shifts would be due to their different positions relative to the other substituents on the phenyl ring.
Aromatic Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the phenyl ring would be expected, typically in the region of δ 2.0-2.5 ppm.
Acetyl Methyl Protons: A singlet for the three protons of the acetyl group would also be observed, generally in a similar region to the aromatic methyl protons, around δ 2.0-2.6 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3/H-5 (Aromatic) | 6.2 - 6.5 | d | 1H |
| H-5/H-3 (Aromatic) | 6.2 - 6.5 | d | 1H |
| 2-OCH₃ | 3.8 - 3.9 | s | 3H |
| 4-OCH₃ | 3.7 - 3.8 | s | 3H |
| 6-CH₃ | 2.1 - 2.4 | s | 3H |
Note: The predicted chemical shifts are based on typical values for similar acetophenone (B1666503) derivatives. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.
Carbonyl Carbon: The carbon of the acetyl group's carbonyl (C=O) is expected to resonate at the most downfield position, typically in the range of δ 195-205 ppm.
Aromatic Carbons: The six carbons of the phenyl ring will each produce a signal in the aromatic region (δ 100-165 ppm). The chemical shifts of these carbons are influenced by the attached substituents. The carbons bearing the methoxy groups (C-2 and C-4) and the acetyl group (C-1) are expected to be the most downfield among the aromatic carbons.
Methoxy Carbons: The carbons of the two methoxy groups will appear as distinct signals in the δ 55-60 ppm range.
Methyl Carbons: The carbons of the aromatic methyl group and the acetyl methyl group will have signals in the upfield region of the spectrum, typically between δ 20-30 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 198 - 202 |
| C-1 | 115 - 120 |
| C-2 | 160 - 165 |
| C-3 | 90 - 95 |
| C-4 | 162 - 167 |
| C-5 | 95 - 100 |
| C-6 | 140 - 145 |
| 2-OCH₃ | 55 - 57 |
| 4-OCH₃ | 55 - 57 |
| 6-CH₃ | 20 - 25 |
Note: The predicted chemical shifts are based on typical values for similar acetophenone derivatives. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily show the coupling between the two aromatic protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating their ¹H and ¹³C signals. It would also confirm the assignments of the methoxy and methyl carbons and their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations from the acetyl methyl protons to the carbonyl carbon and the C-1 aromatic carbon would be expected. Similarly, correlations from the methoxy protons to their respective attached aromatic carbons (C-2 and C-4) would be observed.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. For aromatic ketones, this band typically appears in the range of 1680-1700 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy and methyl groups would be expected to slightly lower the frequency of the carbonyl stretch compared to unsubstituted acetophenone.
Other significant absorption bands would include:
C-H stretching vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.
C=C aromatic stretching vibrations: These appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-O stretching vibrations: The C-O stretches of the methoxy groups would give rise to strong bands in the 1000-1300 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1680 - 1700 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for acetophenones include the cleavage of the bond between the carbonyl group and the phenyl ring (α-cleavage). This would lead to the formation of characteristic fragment ions. For this compound, key fragment ions would be expected from the loss of the acetyl group or the methyl group from the acetyl moiety.
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of a methyl radical (from acetyl group) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide the definitive solid-state structure.
This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of all atoms in the molecule. It would also reveal information about the planarity of the aromatic ring and the orientation of the acetyl and methoxy groups relative to the ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, would be elucidated. While no published crystal structure for this compound is currently available, the crystal structure of the related compound 1-(2,4-dihydroxy-6-methylphenyl)ethanone has been reported, revealing details about intramolecular hydrogen bonding and supramolecular chain formation. A similar detailed analysis would be possible for the target compound upon successful crystallization.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2,4-dihydroxy-6-methylphenyl)ethanone |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique in chemical characterization, providing the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For the compound this compound, the molecular formula has been determined to be C₁₁H₁₄O₃.
Based on this molecular formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined data are compared to confirm the purity and identity of a synthesized compound.
Theoretical Elemental Composition
The theoretical percentages of carbon (C), hydrogen (H), and oxygen (O) in this compound are derived from its molecular formula (C₁₁H₁₄O₃) and the atomic masses of its constituent elements.
The calculations are as follows:
Carbon (C): (11 * 12.011 u) / 194.23 u * 100% = 67.98%
Hydrogen (H): (14 * 1.008 u) / 194.23 u * 100% = 7.26%
Oxygen (O): (3 * 15.999 u) / 194.23 u * 100% = 24.76%
These calculated values are summarized in the table below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 67.98 |
| Hydrogen | H | 7.26 |
Experimental Verification
Ideally, the theoretical elemental composition is verified by experimental data obtained through techniques such as combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and measured to determine the mass of each element present in the original sample.
A thorough search of scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound from a peer-reviewed source. Therefore, a direct comparison between theoretical and experimental values cannot be presented at this time. The confirmation of the empirical formula for this specific compound in a research context would typically involve reporting experimentally determined percentages for C, H, and O that are in close agreement (usually within ±0.4%) with the calculated theoretical values presented above.
Table 2: Mentioned Compounds
| Compound Name |
|---|
Theoretical and Computational Chemistry of 1 2,4 Dimethoxy 6 Methylphenyl Ethanone
Quantum Chemical Calculations (e.g., Ab-initio, Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2,4-Dimethoxy-6-methylphenyl)ethanone. Methods like Ab-initio and Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. aimspress.com DFT, in particular, has become a popular tool due to its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nih.gov
The first step in most quantum chemical studies is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the ground state geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Conformational analysis is particularly important for this molecule due to the presence of rotatable bonds, specifically the C-C bond connecting the acetyl group to the phenyl ring and the C-O bonds of the methoxy (B1213986) groups. The orientation of the acetyl group relative to the plane of the phenyl ring, as well as the positioning of the methoxy groups, can significantly influence the molecule's properties. Computational methods can be used to identify different stable conformers and calculate their relative energies to determine the most likely conformation under various conditions.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (acetyl) | 1.22 Å |
| C-C (ring-acetyl) | 1.51 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle | C-C-O (acetyl) | 120.5° |
| C-C-C (ring) | 119.8° | |
| Dihedral Angle | C(ring)-C(ring)-C(acetyl)-O | ~30° (non-planar) |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO is likely centered on the electron-withdrawing acetyl group. The energy of these orbitals can be calculated using DFT, and the HOMO-LUMO gap can provide insights into the molecule's electronic transitions. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from occupied to unoccupied orbitals. materialsciencejournal.org
Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are example values and would be refined by specific quantum chemical calculations.
Quantum chemical calculations are a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results for structure validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. mdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained, aiding in the assignment of experimental spectra.
IR Frequencies: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com For this compound, this would allow for the theoretical identification of characteristic vibrational modes, such as the C=O stretch of the ketone, the C-O stretches of the methoxy groups, and the various vibrations of the aromatic ring.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. materialsciencejournal.org The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen of the acetyl group, making it a prime site for electrophilic attack. The aromatic ring, enriched by the electron-donating methoxy groups, would also exhibit negative potential.
Molecular Modeling for Reaction Pathway Elucidation
Computational modeling can be instrumental in exploring potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different pathways. This information is crucial for understanding reaction kinetics and selectivity. For instance, the mechanism of reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the phenyl ring can be investigated in detail using computational methods.
In Silico Studies for Potential Biological Interactions (e.g., Ligand-Receptor Docking)
In silico techniques, particularly molecular docking, are widely used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological macromolecule, such as a protein or enzyme (receptor). biotechnologia-journal.orgd-nb.info This approach is fundamental in drug discovery and development for identifying potential drug candidates. nih.govmdpi.com
For this compound, molecular docking studies could be performed to screen for potential biological targets. Based on its chemical structure, which is a substituted acetophenone (B1666503), potential targets could include enzymes where similar scaffolds have shown activity. The process involves generating a 3D model of the compound and computationally "docking" it into the binding sites of various proteins. biotechnologia-journal.org A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. d-nb.info These studies can provide initial hypotheses about the compound's potential pharmacological activity, which can then be validated through experimental assays. researchgate.net
Table 3: Hypothetical Docking Scores of this compound with Potential Protein Targets
| Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Interaction |
| Cyclooxygenase-2 (COX-2) | 5KIR | -7.2 | Anti-inflammatory |
| Monoamine Oxidase B (MAO-B) | 2V5Z | -6.8 | Neuroprotective |
| Aldose Reductase | 1US0 | -7.5 | Antidiabetic |
Note: This table presents hypothetical data to illustrate the application of molecular docking. Actual results would depend on rigorous computational studies.
Synthesis and Investigation of Derivatives and Analogues of 1 2,4 Dimethoxy 6 Methylphenyl Ethanone
Modification of the Acetyl Side Chain
The acetyl group of 1-(2,4-dimethoxy-6-methylphenyl)ethanone is a key site for chemical modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton. The reactivity of both the methyl and carbonyl components of the acetyl group can be exploited to generate a range of derivatives. prepchem.com
Reactions involving the methyl group: The methyl group, being alpha to the carbonyl, possesses acidic protons that can be removed by a suitable base to generate an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. For instance, aldol condensations with aromatic aldehydes lead to the formation of α,β-unsaturated ketones, commonly known as chalcones. prepchem.com
Reactions involving the carbonyl group: The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of transformations. Reduction of the ketone to a secondary alcohol is a common reaction, which can be achieved using reducing agents such as sodium borohydride. prepchem.com This introduces a chiral center and a hydroxyl group that can be further functionalized. Another important transformation is the conversion of the carbonyl group into an oxime by reaction with hydroxylamine. This oxime can then be reduced to a primary amine, providing a pathway to phenethylamine derivatives.
A summary of potential modifications to the acetyl side chain is presented in the table below.
| Reaction Type | Reagents | Product Type |
| Aldol Condensation | Aromatic Aldehyde, Base | Chalcone (α,β-Unsaturated Ketone) |
| Reduction | Sodium Borohydride | Secondary Alcohol |
| Oximation | Hydroxylamine Hydrochloride | Oxime |
| Reductive Amination | Amine, Reducing Agent | Amine |
Synthesis and Characterization of Chalcone Derivatives bearing 2,4-Dimethoxy-6-methylphenyl Moiety
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized from this compound. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of the ethanone (B97240) with an aromatic aldehyde. google.comchemicalbook.comresearchgate.net This reaction proceeds via an aldol addition followed by dehydration to yield the α,β-unsaturated ketone system. google.com
The general reaction scheme for the synthesis of chalcones from this compound is as follows:
This compound + Substituted Benzaldehyde --(Base)--> Chalcone Derivative
A variety of bases can be employed as catalysts, including sodium hydroxide, potassium hydroxide, and barium hydroxide. orgsyn.org The choice of the substituted benzaldehyde allows for the introduction of a wide range of functional groups onto the second aromatic ring (Ring B) of the chalcone, leading to a library of derivatives with diverse electronic and steric properties.
The characterization of the synthesized chalcones is typically performed using a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic α,β-unsaturated carbonyl group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the stereochemistry of the double bond, which is typically in the trans configuration. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds.
Exploration of Isomeric Dimethoxy-methylphenyl Ethanones
The substitution pattern of the methoxy (B1213986) and methyl groups on the phenyl ring significantly influences the chemical and physical properties of the ethanone. Several isomers of this compound exist, and their synthesis provides insight into the structure-property relationships of this class of compounds. Some notable isomers include:
1-(2,6-Dimethoxy-4-methylphenyl)ethanone: This isomer features methoxy groups flanking the acetyl group.
1-(3,5-Dimethoxy-2-methylphenyl)ethanone: In this isomer, the methoxy groups are meta to each other, and the methyl group is ortho to the acetyl group.
1-(2,5-Dimethoxy-4-methylphenyl)ethanone: This isomer has a different arrangement of the substituents on the aromatic ring.
The synthesis of these isomers generally involves Friedel-Crafts acylation of the corresponding substituted dimethoxy-methylbenzene. The starting materials for these acylations can be prepared through various synthetic routes involving methylation and other aromatic substitution reactions. For example, the synthesis of 2',4'-dimethoxy-3'-methyl-acetophenone has been reported.
A comparison of the known isomeric dimethoxy-methylphenyl ethanones is provided in the table below.
| Compound Name | CAS Number |
| This compound | 6110-38-9 |
| 1-(3,5-Dimethoxyphenyl)ethanone | 39151-19-4 |
| 1-(2,5-Dimethoxy-4-methylphenyl)ethanone | 13720-58-6 |
| 2',4'-Dimethoxy-3'-methyl-acetophenone | 60512-80-3 |
Fused Ring Systems Derived from the Core Structure (e.g., Indanones, Dihydropyranochromones)
The core structure of this compound can be elaborated into more complex fused ring systems. Chalcones derived from this ethanone are particularly useful precursors for such transformations.
Indanones: One approach to forming a fused five-membered ring is through the intramolecular cyclization of chalcones. For instance, the Nazarov cyclization of a chalcone can lead to the formation of an indanone. This reaction is typically acid-catalyzed and involves the conrotatory electrocyclization of a divinyl ketone intermediate. The resulting indanones are conformationally constrained analogues of the parent chalcones.
Dihydropyranochromones: The synthesis of dihydropyranochromones from the core structure requires the presence of a hydroxyl group ortho to the acetyl group. If a 2'-hydroxy-4'-methoxy-6'-methylacetophenone is used as the starting material, the corresponding 2'-hydroxychalcone can be synthesized. These 2'-hydroxychalcones can then undergo intramolecular cyclization to form flavanones, which can be further reacted to yield dihydropyranochromones. For example, the reaction of 2'-hydroxychalcones with certain reagents can lead to the formation of a pyran ring fused to the chromone (B188151) core.
Tetrahydroisoquinoline Analogues
Tetrahydroisoquinoline alkaloids are a large and important class of naturally occurring compounds with a wide range of biological activities. Analogues of these compounds can be synthesized from this compound through a multi-step sequence. A key transformation is the conversion of the acetyl group into a phenethylamine moiety. This can be achieved by, for example, converting the ketone to an oxime, followed by reduction to the amine.
Once the corresponding phenethylamine is obtained, it can be cyclized to form the tetrahydroisoquinoline ring system through well-established methods such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction .
Pictet-Spengler Reaction: This reaction involves the condensation of the phenethylamine with an aldehyde or ketone in the presence of an acid catalyst to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline. prepchem.comgoogle.comalfa-chemistry.com The electron-donating methoxy groups on the aromatic ring of the phenethylamine derived from this compound would facilitate this cyclization.
Bischler-Napieralski Reaction: In this method, the phenethylamine is first acylated to form an amide. This amide is then cyclized using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline, which can be subsequently reduced to the tetrahydroisoquinoline. researchgate.netgoogle.comnih.govgoogle.com
These synthetic strategies allow for the construction of novel tetrahydroisoquinoline analogues incorporating the 2,4-dimethoxy-6-methylphenyl moiety, opening avenues for the exploration of their chemical and biological properties.
Applications in Chemical Synthesis and Materials Science
Role as Versatile Building Blocks in Organic Synthesis
Substituted acetophenones are widely recognized as versatile building blocks in organic synthesis, and 1-(2,4-Dimethoxy-6-methylphenyl)ethanone is a prime example of this class of reagents. mdpi.comminakem.com The reactivity of its acetyl group—specifically the carbonyl carbon and the adjacent α-carbons—allows for a multitude of chemical transformations. These reactions include condensations, alkylations, and rearrangements, which are fundamental steps in constructing larger, more intricate molecules.
The strategic placement of electron-donating methoxy (B1213986) groups and a methyl group on the aromatic ring modifies the reactivity of the acetyl group and the phenyl ring itself. This substitution pattern is often chosen intentionally to guide the synthesis towards specific structural outcomes, a common strategy in Diversity-Oriented Synthesis (DOS). DOS aims to create libraries of structurally diverse molecules from a common starting material, which is crucial in fields like drug discovery. mdpi.com For instance, amino acetophenones, which are structurally related to the title compound, are used as starting blocks for the synthesis of analogs of naturally occurring compounds like flavones, aurones, and coumarins. mdpi.com Similarly, nitro-substituted compounds are also considered indispensable building blocks for synthesizing pharmaceutically relevant molecules. frontiersin.org The functional groups on this compound make it a suitable candidate for similar multi-step synthetic pathways.
Utility as Intermediates for the Synthesis of Complex Heterocyclic Compounds
The molecular framework of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and biologically active molecules. beilstein-journals.org The acetyl group can participate in cyclization reactions to form a wide variety of ring systems.
One common application of acetophenone (B1666503) derivatives is in the synthesis of benzofurans. For example, a one-step approach to synthesizing a complex benzofuran, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, was developed using a multicomponent reaction involving acetovanillone, a related acetophenone derivative. researchgate.netmdpi.com This demonstrates the potential of the acetyl group to act as a key reactive site for building fused ring systems. Other acetophenones have been used as precursors for nitrogen-containing heterocycles like quinolones. mdpi.com The synthesis of 2-aryl-4-quinolones can be achieved starting from aminodimethoxyacetophenones, highlighting how the acetophenone scaffold can be elaborated into more complex heterocyclic structures. mdpi.com
The following table illustrates representative transformations where acetophenone derivatives are used to synthesize heterocyclic structures, indicating the potential synthetic routes available for this compound.
| Starting Material Class | Reagents/Conditions | Resulting Heterocycle |
| Acetovanillone | 4-methoxyphenylglyoxal, Meldrum's acid, Et3N, HCl, AcOH | Substituted Benzofuran mdpi.com |
| Aminodimethoxyacetophenone | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-Aryl-4-quinolone mdpi.com |
| 2-Fluorobenzaldehyde derivative | Nucleophilic substitution, oxidation, diazotization | Benzofuranone scielo.org.mx |
Contributions to the Development of Research Chemicals and Precursors
Beyond its role in synthesizing known classes of compounds, this compound and its analogs are instrumental in developing novel research chemicals and specialized precursors. Synthetic chemists often design and create new molecules to probe biological processes or to serve as intermediates for more complex targets. The unique substitution pattern of this compound makes it a valuable precursor for creating novel derivatives that are not commercially available.
For instance, the synthesis of 2-acetyl-1,4-dimethoxynaphthalene, a potential intermediate for biologically active naphtho[2,3,c]pyran-5,10-diones, showcases how a substituted acetophenone core can be elaborated through steps like bromination, substitution, and methylation to yield a more complex precursor for further research. researchgate.net These pyran-diones are known to exhibit antimicrobial and antiparasitic activities, making their precursors valuable research chemicals. researchgate.net The development of such synthetic routes is crucial for accessing new chemical space and enabling further scientific investigation.
Potential in Designing Functional Materials (e.g., studies on non-linear optics for related hydrazone derivatives)
The applications of this compound extend beyond traditional organic synthesis into the realm of materials science. Its structural features can be incorporated into larger molecules designed to have specific physical or chemical properties, such as those required for functional materials.
A particularly promising area is the development of materials with non-linear optical (NLO) properties. NLO materials are critical for applications in photonics and optoelectronics, including frequency conversion and optical switching. bohrium.comnih.gov Research has shown that hydrazone derivatives of various aromatic ketones can exhibit significant second-order NLO activity. bohrium.comresearchgate.net For example, studies on hydrazone-functionalized polymers have demonstrated stable NLO properties. northwestern.edu The synthesis of these materials often involves grafting NLO-active hydrazone chromophores onto a polymer backbone. northwestern.edu
The reaction of the ketone group in this compound with a substituted hydrazine would produce a hydrazone derivative. The electronic properties of the dimethoxy- and methyl-substituted phenyl ring could potentially enhance the NLO response of the resulting molecule. The general structure of such a reaction is shown below, highlighting the potential of this compound as a precursor for NLO-active materials.
| Reactant 1 | Reactant 2 | Product Class | Potential Application |
| This compound | Substituted Hydrazine (e.g., 4-nitrophenylhydrazine) | Hydrazone Derivative | Non-Linear Optical (NLO) Materials bohrium.comresearchgate.net |
Studies on various five-membered heteroaromatic hydrazone derivatives have been conducted to understand how different molecular structures affect nonlinearity, indicating a broad interest in this class of compounds for optoelectronic applications. bohrium.com The investigation of pyrrole-based and benzophenone hydrazone derivatives further supports the potential for creating novel NLO materials from ketone precursors. researchgate.netfigshare.com
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
While classic methods for synthesizing acetophenone (B1666503) derivatives, such as Friedel-Crafts acylation, are well-established, future research must focus on developing greener and more efficient synthetic routes. The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—are paramount.
Future investigations should prioritize the development of methodologies that offer high atom economy and utilize environmentally benign solvents and catalysts. mdpi.com For instance, research into nickel-catalyzed Heck arylation of electron-rich olefins in ionic liquids has shown promise for producing functionalized acetophenones with high regioselectivity and yield, avoiding the need for costly or toxic halide scavengers. researchgate.net Another promising direction is the selective hydrodeoxygenation of acetophenone derivatives using catalysts like bimetallic iron-ruthenium nanoparticles, which can operate under continuous flow conditions, offering robustness and flexibility. rsc.org These approaches represent a more sustainable alternative to traditional multi-step processes that often involve stoichiometric amounts of toxic reagents. rsc.org
The exploration of solvent-free synthesis methods, such as mechanochemical grinding, also presents a compelling avenue for reducing environmental impact. mdpi.com The goal is to create scalable, cost-effective, and environmentally responsible processes for the production of 1-(2,4-Dimethoxy-6-methylphenyl)ethanone and its analogues.
| Methodology | Key Advantages | Future Research Focus |
|---|---|---|
| Traditional Friedel-Crafts Acylation | Well-established, versatile | Replacement of stoichiometric Lewis acids with recyclable, solid acid catalysts. |
| Catalytic Heck Arylation | High regioselectivity, use of greener solvents (e.g., ionic liquids) researchgate.net | Development of more active and cheaper non-palladium catalysts. |
| Catalytic Hydrodeoxygenation | High selectivity, potential for continuous flow processes rsc.org | Broadening the substrate scope and catalyst longevity. |
| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media mdpi.com | Enzyme discovery and engineering for novel transformations. |
Comprehensive Investigation of Biological Activity Profiles through High-Throughput Screening
The biological properties of this compound remain largely uncharted. High-Throughput Screening (HTS) offers a powerful and efficient strategy to rapidly assess the compound's effects across a vast array of biological targets. nyu.edunih.gov HTS allows for the automated testing of thousands to millions of samples for biological activity at various levels, including molecular, cellular pathway, and whole-organism. yu.edu
Future research should employ both target-based and phenotypic screening approaches. wikipedia.org
Target-based screening would involve testing the compound against large libraries of purified proteins, such as enzymes and receptors, to identify specific molecular interactions.
Advances in high-content imaging and analysis now permit the simultaneous monitoring of multiple cellular parameters, providing a detailed fingerprint of a compound's effects. technologynetworks.com By screening this compound and a library of its rationally designed analogues, researchers could uncover potential therapeutic applications in areas such as oncology, infectious diseases, or inflammation.
Advanced Mechanistic Studies of Reactivity and Biological Action
Uncovering the specific biological activities of this compound through screening is only the first step. A critical future direction will be to conduct advanced mechanistic studies to understand how it exerts its effects at a molecular level. This involves elucidating its chemical reactivity and the precise mechanisms of its biological actions.
Kinetic studies, such as those performed on the hydrolysis of substituted acetophenone oximes, can reveal the rate-determining steps of its chemical transformations and how substituents on the phenyl ring influence reaction rates. rsc.org Furthermore, computational chemistry offers powerful tools to probe reaction pathways. For example, Density Functional Theory (DFT) calculations have been used to investigate the reaction channels of α-bromoacetophenones with nucleophiles, revealing complex mechanisms such as path bifurcation where a single transition state can lead to multiple products. acs.org Similar computational studies on this compound could predict its reactivity, stability, and potential metabolites.
Exploration of Chemoenzymatic Synthesis and Biotransformation Pathways
The intersection of chemistry and biology offers innovative and sustainable approaches for both the synthesis and modification of complex molecules. Future research should explore the potential of chemoenzymatic methods for the synthesis of this compound and its derivatives. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. mdpi.com For instance, transaminases have been used for the enzymatic production of acetophenone from methylbenzylamine. ucl.ac.uk Identifying or engineering an enzyme capable of acting on a substituted precursor could provide a highly efficient and stereoselective synthetic route.
Equally important is the study of the compound's biotransformation—how it is metabolized by living organisms. The majority of biotransformation occurs in the liver, involving a series of enzymatic reactions that modify the chemical structure to facilitate excretion. nih.gov Studies using microorganisms, such as fungi, can serve as valuable models for mammalian metabolism and can also lead to the production of novel derivatives. Research on methoxy-substituted flavonoids has shown that fungi can perform reactions like demethylation, hydroxylation, and glycosylation, creating new compounds. nih.gov Understanding the metabolic fate of this compound is crucial for predicting its in vivo behavior, stability, and potential for generating active or inactive metabolites.
Integration with Advanced Computational and Machine Learning Approaches for Rational Design and Prediction
The final frontier of research for this compound involves leveraging the power of advanced computational chemistry and artificial intelligence to guide future discovery. Rational drug design, which aims to create molecules with specific biological functions, can be greatly accelerated by these in silico tools.
Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. QSAR models build statistical correlations between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a QSAR model for a class of acetophenone analogues, researchers can predict the activity of novel, unsynthesized derivatives and identify the key structural features that confer potency. nih.govnih.gov
Furthermore, machine learning and deep learning algorithms are revolutionizing drug discovery. These models can be trained on large datasets of chemical structures and biological activities to predict properties, identify potential drug candidates, and even design novel molecules de novo. By integrating computational modeling of the compound's electronic properties with machine learning algorithms, researchers can rationally design new derivatives of this compound with enhanced activity, selectivity, and improved pharmacokinetic profiles, thereby accelerating the journey from initial discovery to potential application. samipubco.com
| Computational Method | Application | Potential Outcome for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Studying reaction mechanisms and electronic properties. acs.orgsamipubco.com | Prediction of reactivity, stability, and spectroscopic characteristics. |
| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. | Identification of potential biological targets and understanding binding modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. researchgate.net | Guiding the design of more potent analogues by identifying key structural features. nih.gov |
| Machine Learning / Deep Learning | Predicting bioactivity, toxicity, and designing novel molecules. | Accelerated discovery of new derivatives with optimized properties. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(2,4-Dimethoxy-6-methylphenyl)ethanone, and what key intermediates should be monitored?
- Methodology : The compound can be synthesized via acid chloride intermediates. For example, 2,4-dimethoxy-6-methylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous toluene under reflux to form the corresponding acyl chloride, which is then reacted with a nucleophile (e.g., methyl Grignard) to yield the ketone . Monitoring intermediates like the acyl chloride (via FTIR for C=O and Cl stretches) and residual starting materials (via HPLC) ensures reaction progress .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can resolve methoxy (δ 3.8–4.0 ppm), methyl (δ 2.1–2.3 ppm), and aromatic protons (δ 6.5–7.0 ppm). The acetyl group’s carbonyl carbon appears at δ 200–210 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (e.g., LC/MSD trapSL) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 209.1) and fragmentation patterns .
- IR : Strong C=O stretch near 1680–1700 cm⁻¹ and aromatic C-O stretches (1250–1300 cm⁻¹) .
Q. How does the reactivity of this compound compare to analogous aromatic ketones in nucleophilic substitutions?
- Methodology : The electron-donating methoxy groups deactivate the aromatic ring, reducing electrophilicity compared to non-substituted acetophenones. However, the methyl group at position 6 enhances steric hindrance, affecting regioselectivity. Controlled reduction with NaBH₄/CeCl₃ yields secondary alcohols, while Friedel-Crafts alkylation requires Lewis acids like AlCl₃ .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed cross-coupling reactions involving this compound?
- Methodology : In cyclometalated palladacycle synthesis, the ketone’s methoxy groups act as directing groups, coordinating Pd(II) to the ortho position. Steric effects from the 6-methyl group favor coupling at the less hindered para position. DFT studies can model transition states to validate selectivity .
Q. How can computational modeling predict the compound’s LogP and solubility for drug design applications?
- Methodology : Quantitative Structure-Property Relationship (QSPR) models, trained on datasets like NIST’s thermochemical data, predict LogP (experimental: ~1.5) and aqueous solubility. Neural networks incorporating molecular descriptors (e.g., PSA = 83.8 Ų) optimize predictions for lead compound prioritization .
Q. How should researchers address contradictions in impurity profiles across synthetic batches?
- Methodology : Batch variability in impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone at 0.1–1.94%) can arise from incomplete washing or side reactions. Use LC-MS/MS to track impurities and refine purification protocols (e.g., recrystallization in acetone/water) to meet purity thresholds (<2%) .
Q. What degradation products form under hydrothermal conditions, and how are they analyzed?
- Methodology : Hydrothermal conversion at high temperatures (200–300°C) generates phenolic byproducts like 1-(2-hydroxy-6-methoxyphenyl)ethanone. GC-MS with electron ionization (70 eV) identifies degradation fragments (e.g., m/z 152 for demethylated products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
